diethyl 3-methyl-5-{[(2-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate
Overview
Description
Diethyl 3-methyl-5-{[(2-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C19H20N2O8S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.09403677 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycosylation with Ulosonates under Mitsunobu Conditions
A study explored glycosylations using Mitsunobu conditions, focusing on reactions with various nucleophiles, including phenols and thiophenols, yielding products in moderate to very good yields. The reactions were highly stereoselective, producing β(D) anomers exclusively. This research highlights the potential for synthesizing glycoside derivatives using thiophene-related compounds, which could have implications for the development of new glycoside-based therapeutics or chemical probes (Kánya et al., 2020).
Synthesis of α-Aminophosphonates and Biological Studies
Another study involved the synthesis of α-aminophosphonates using a microwave-assisted Kabachnik–Fields reaction, demonstrating an efficient and rapid method for producing these compounds. The synthesized compounds were evaluated for antimicrobial and antioxidant activities, suggesting that derivatives of thiophene may hold potential in medicinal chemistry for developing new antimicrobial agents with antioxidant properties (Varalakshmi et al., 2014).
Synthesis and Antileukemic Compound Study
Research on the synthesis of specific compounds with nitrosubstituted acyl thioureas, including structural analysis and evaluations of their DNA-binding, antioxidant, cytotoxic, antibacterial, and antifungal activities, presents a basis for investigating similar compounds. This could indicate the potential for diethyl 3-methyl-5-{[(2-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate derivatives to be studied for their biological activities and interactions with biological macromolecules (Tahir et al., 2015).
Calcium Channel Antagonist Activities
A study synthesized and evaluated the calcium channel antagonist activities of 3-nitrooxyalkyl derivatives, demonstrating significant activity in vitro. This research underlines the importance of nitrooxy functional groups in modulating biological activity, suggesting that derivatives of the compound may have potential applications in designing new calcium channel blockers for therapeutic use (Miri et al., 2002).
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-2,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-4-27-18(23)15-11(3)16(19(24)28-5-2)30-17(15)20-14(22)10-29-13-9-7-6-8-12(13)21(25)26/h6-9H,4-5,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFLKEVPPODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.